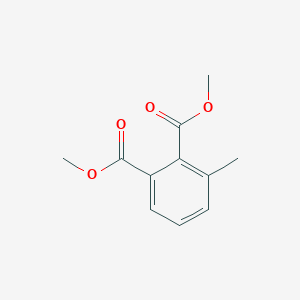

Dimethyl 3-methylphthalate

Übersicht

Beschreibung

Dimethyl 3-methylphthalate is an organic compound with the molecular formula C11H12O4. It is a derivative of phthalic acid, where the phthalic acid is esterified with methanol, and a methyl group is attached to the third carbon of the benzene ring. This compound is a colorless, oily liquid that is soluble in organic solvents but poorly soluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl 3-methylphthalate can be synthesized through the esterification of 3-methylphthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, or by various Lewis acids, including complexes of titanium, zirconium, or tin. Excess methanol is used to ensure complete conversion, and the remaining methanol is removed by distillation at the end of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process. The reaction is carried out in large reactors where phthalic anhydride is reacted with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove excess methanol and other by-products, resulting in the pure ester .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl 3-methylphthalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce 3-methylphthalic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Hydrolysis: 3-Methylphthalic acid and methanol.

Reduction: 3-Methylphthalic alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

- Plasticizer for Cellulose Esters :

-

Stabilizer in Rocket Propellants :

- Application : DMMP serves as a stabilizer in solid rocket propellants.

- Impact : Its inclusion improves the stability and performance of the propellant formulations.

- Cosmetics and Personal Care Products :

-

Environmental Remediation :

- Application : DMMP has been investigated for its role in oxidative degradation processes to remove phthalates from industrial wastewater.

- Methodology : A novel photocatalytic oxidation system using ferrate (VI) and titanium dioxide has shown high removal efficiencies of DMMP from contaminated water.

Biomedical Research Applications

-

Toxicological Studies :

- Research Findings : Studies have indicated that DMMP can cause oxidative damage at high concentrations, particularly in aquatic organisms like zebrafish. Its acute toxicity varies across species, with an oral LD50 ranging from approximately 4390 to 8200 mg/kg in rats .

- Case Study Reference : A comprehensive review highlighted the potential for liver hypertrophy and tumor induction in rodent models exposed to phthalates, including DMMP .

-

Biodegradation Studies :

- Investigation Method : Research has focused on the biodegradation of DMMP using specific yeast strains (e.g., Trichosporon DMI-5-1), demonstrating its potential for environmental detoxification.

Data Tables

| Application Area | Specific Use | Benefits/Outcomes |

|---|---|---|

| Industrial | Plasticizer for cellulose esters | Enhanced flexibility and durability |

| Aerospace | Stabilizer in rocket propellants | Improved stability of propellant formulations |

| Cosmetics | Fixative in perfumes | Historical significance; current decline |

| Environmental Science | Wastewater treatment | High removal efficiency via photocatalysis |

| Toxicology | Acute toxicity studies | Understanding health impacts on aquatic organisms |

Case Studies

-

Case Study on Environmental Remediation :

- A study conducted on the photocatalytic oxidation of dimethyl phthalate (DMP), which includes DMMP as an isomer, demonstrated a removal efficiency of 95.2% using a novel system compared to conventional methods.

- Toxicological Assessment in Rodents :

Wirkmechanismus

The mechanism by which dimethyl 3-methylphthalate exerts its effects involves its interaction with biological membranes and enzymes. It can permeate cell membranes due to its lipophilic nature, allowing it to enter cells and interact with intracellular targets. The ester bonds in this compound can be hydrolyzed by esterases, releasing methanol and 3-methylphthalic acid, which can then participate in various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Dimethyl phthalate: Similar in structure but lacks the methyl group on the benzene ring.

Diethyl phthalate: Similar ester but with ethyl groups instead of methyl groups.

Dibutyl phthalate: Similar ester but with butyl groups instead of methyl groups.

Uniqueness: Dimethyl 3-methylphthalate is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological interactions. This structural difference can affect its solubility, permeability, and metabolic pathways compared to other phthalate esters .

Biologische Aktivität

Dimethyl 3-methylphthalate (DMP) is a phthalate ester that has garnered attention for its biological activity and potential health effects. This article delves into the compound's biochemical properties, mechanisms of action, toxicity profiles, and environmental implications, supported by data tables and relevant case studies.

Overview of this compound

This compound is an organic compound with the chemical formula C10H10O4. It is primarily used as a plasticizer and solvent in various industrial applications. Its structural characteristics include a benzenedicarboxylic acid head group linked to two methyl ester side chains, which influence its biological interactions.

Target Pathways:

DMP is known to interact with several biological pathways, notably the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation.

Biochemical Interactions:

- Cellular Effects: DMP influences cell function by modulating various signaling pathways such as gene expression and cellular metabolism. It has been shown to alter immune cell composition and function, particularly affecting peripheral immune responses.

- Metabolic Pathways: Upon exposure, DMP undergoes hydrolysis to produce phthalic acid (PA) and monomethyl phthalate (MMP), which are further degraded through microbial pathways .

Toxicity Profile

DMP exhibits varying degrees of toxicity depending on the exposure route and dosage. The following table summarizes key findings from toxicity studies:

Environmental Impact

DMP's release into the environment raises concerns due to its effects on microbial communities. Studies indicate that DMP inhibits growth and glucose utilization in Pseudomonas fluorescens, a vital bacterium for soil health . The compound alters gene expression related to energy metabolism, suggesting potential disruptions in ecological balance.

Case Studies

- Human Exposure Case Studies:

- Animal Model Studies:

Eigenschaften

IUPAC Name |

dimethyl 3-methylbenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-5-4-6-8(10(12)14-2)9(7)11(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYOORDPNRFQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334438 | |

| Record name | Dimethyl 3-methylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21483-46-5 | |

| Record name | Dimethyl 3-methylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021483465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 3-methylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 3-METHYLPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T4D4N9E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.